

4,6-Dihydroxynaphthalene-2-sulphonic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dihydroxynaphthalene-2-sulphonic acid

Cat. No.: B1347109

[Get Quote](#)

An In-depth Technical Guide to 4,6-Dihydroxynaphthalene-2-sulfonic Acid

Introduction

4,6-Dihydroxynaphthalene-2-sulfonic acid, also known by synonyms such as DIHYDROXY-G-SALT and 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID[1], is an aromatic organic compound with significant applications in chemical synthesis and potential for drug development. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and a sulfonic acid group, imparts unique chemical properties, including good water solubility and the ability to form complexes with metal ions[1]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure

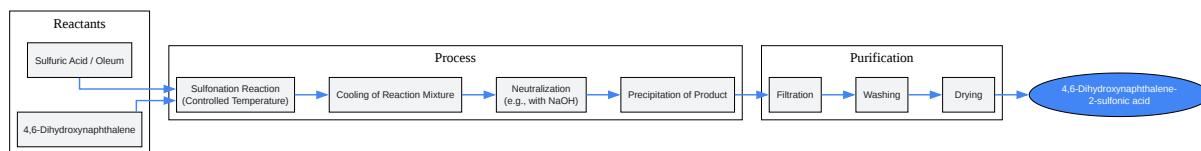
The chemical structure of 4,6-Dihydroxynaphthalene-2-sulfonic acid consists of a naphthalene bicyclic system. The hydroxyl (-OH) groups are located at positions 4 and 6, and the sulfonic acid (-SO₃H) group is at position 2. This specific arrangement of functional groups is crucial to its chemical reactivity and biological activity[1].

Physicochemical Properties

4,6-Dihydroxynaphthalene-2-sulfonic acid is a colorless crystalline solid under standard conditions[1]. The presence of both polar hydroxyl and sulfonic acid groups contributes to its high water solubility[1][2]. It is a strong acid, with a predicted pKa of 0.29 ± 0.40 , indicating that it will be predominantly in its ionized form in aqueous solutions at physiological pH[2].

Property	Value	Source
IUPAC Name	4,6-dihydroxynaphthalene-2-sulfonic acid	[1]
Synonyms	DIHYDROXY-G-SALT, 2,8-DIHYDROXY NAPHTHALENE-6-SULFONIC ACID	[1]
CAS Number	6357-93-3	[1]
Molecular Formula	C ₁₀ H ₈ O ₅ S	[1]
Molecular Weight	240.23 g/mol	[1]
Appearance	Colorless crystalline solid	[1]
Density	~1.677 g/cm ³	[2]
Water Solubility	Good	[1][2]
Predicted pKa	0.29 ± 0.40	[2]
Refractive Index	1.702	

Note: While a precise experimental melting point is not readily available, related compounds such as the benzyltributylammonium salt have a high melting point of 508 Kelvin[3]. The acid is expected to decompose at temperatures above 200°C[2].


Synthesis and Purification

Synthesis

The primary method for the synthesis of 4,6-Dihydroxynaphthalene-2-sulfonic acid is the sulfonation of 4,6-dihydroxynaphthalene. This process typically involves reacting 4,6-

dihydroxynaphthalene with a sulfonating agent, such as sulfuric acid or oleum, under controlled temperature conditions to introduce the sulfonic acid group at the 2-position[3].

A general industrial synthesis workflow can be outlined as follows:

[Click to download full resolution via product page](#)

General synthesis workflow for 4,6-Dihydroxynaphthalene-2-sulfonic acid.

Purification

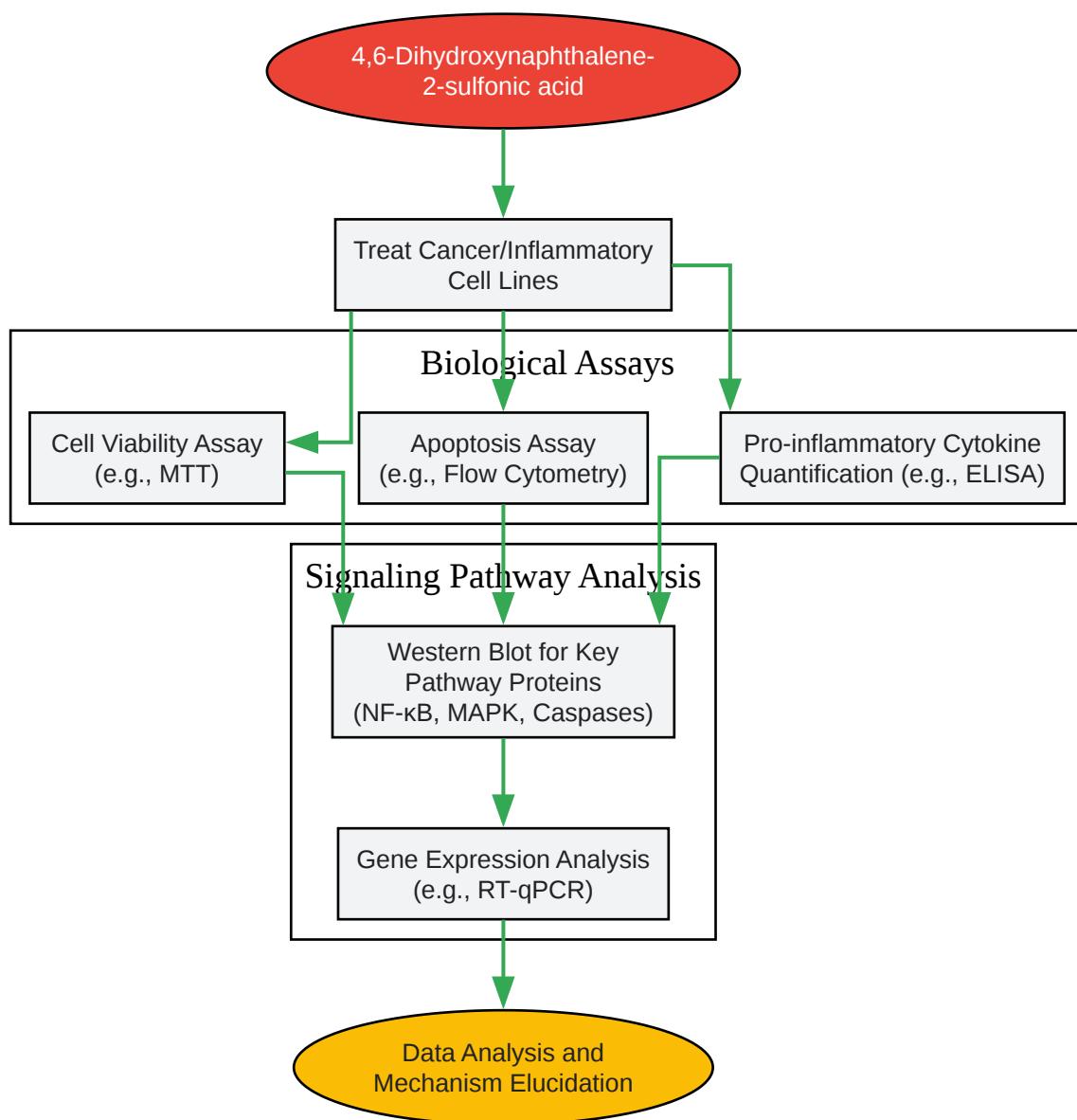
Purification of the final product is crucial to remove unreacted starting materials and byproducts. Common purification techniques include crystallization and filtration[3]. For dihydroxynaphthalenes, purification methods to remove residual sulfonic acid compounds, which can affect the material's properties, have been developed. One such method involves the use of neutral alumina as an adsorbent to effectively remove these impurities[4]. The dihydroxynaphthalene is dissolved in an organic solvent, stirred with neutral alumina, and then the alumina is removed by filtration[4].

Spectroscopic Data

At present, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for 4,6-Dihydroxynaphthalene-2-sulfonic acid is not widely available in public databases. However, some sources provide predicted ^1H NMR spectra. For research purposes, it is recommended to acquire experimental data on a purified sample. A general approach to resolving ambiguities in spectroscopic data for similar compounds involves cross-validation

using multiple techniques (NMR, IR, and mass spectrometry) and comparison with computational modeling (e.g., DFT-calculated spectra)[\[3\]](#).

Applications in Research and Development


Drug Discovery and Development

4,6-Dihydroxynaphthalene-2-sulfonic acid has garnered interest in the field of drug discovery due to its potential biological activities. Research suggests that it may possess anti-inflammatory and anti-cancer properties[\[2\]](#). Its mechanism of action is thought to involve interactions with various proteins and enzymes, leading to the modulation of their activity and subsequent effects on biochemical pathways[\[3\]](#). The hydroxyl and sulfonate groups are key to these interactions, participating in hydrogen bonding and electrostatic interactions with biological targets[\[3\]](#).

Potential Anti-Inflammatory and Anti-Cancer Signaling Pathways

While specific signaling pathways involving 4,6-Dihydroxynaphthalene-2-sulfonic acid are not yet fully elucidated, its structural analogues and other naphthalene derivatives have been shown to influence key inflammatory and cancer-related pathways. For instance, many plant-derived compounds with anti-inflammatory properties are known to inhibit the NF-κB and MAPK signaling pathways[\[5\]](#)[\[6\]](#). The NF-κB pathway is a major regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[\[5\]](#)[\[7\]](#). Similarly, compounds that modulate the MAPK pathway can affect cell proliferation, differentiation, and apoptosis, all of which are critical in cancer progression[\[8\]](#). A related compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6), has been shown to induce apoptosis in human colorectal carcinoma cells through the activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway[\[9\]](#).

Given these precedents, a logical workflow for investigating the biological activity of 4,6-Dihydroxynaphthalene-2-sulfonic acid would involve assessing its impact on these key signaling pathways.

[Click to download full resolution via product page](#)

Proposed workflow for investigating the biological activity.

Bioconjugation Chemistry

The presence of both hydroxyl and sulfonic acid groups makes 4,6-Dihydroxynaphthalene-2-sulfonic acid a useful molecule in bioconjugation chemistry. The hydroxyl groups can be functionalized to form stable covalent bonds with biomolecules like proteins and antibodies, while the sulfonic acid group enhances water solubility and provides an additional site for further chemical modifications. It has been explored as a linker molecule for attaching

fluorescent dyes to biomolecules, which is valuable for cellular imaging and tracking applications[2].

Analytical Chemistry

The hydroxyl groups of 4,6-Dihydroxynaphthalene-2-sulfonic acid can act as chelating sites for various metal ions. This property makes it a potential reagent in analytical chemistry for the detection and quantification of metal ions, with applications in environmental monitoring and quality control[1].

Conclusion

4,6-Dihydroxynaphthalene-2-sulfonic acid is a versatile chemical compound with established use as a synthetic intermediate and significant potential in biomedical research. Its well-defined chemical properties and reactivity, stemming from its dihydroxy- and sulfo-substituted naphthalene core, make it a subject of ongoing interest. Further research, particularly in elucidating its specific biological mechanisms and signaling pathway interactions, will be crucial in realizing its full potential in drug development and other advanced applications. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dihydroxynaphthalene-2-sulphonic acid (6357-93-3) for sale [vulcanchem.com]
- 2. Buy 4,6-Dihydroxynaphthalene-2-sulphonic acid | 6357-93-3 [smolecule.com]
- 3. Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | 83732-66-5 | Benchchem [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,6-Dihydroxynaphthalene-2-sulphonic acid chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347109#4-6-dihydroxynaphthalene-2-sulphonic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com